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Compound of Interest

Compound Name: 1-Benzyl-4-bromopiperidine

Cat. No.: B1343918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 1-Benzyl-4-bromopiperidine (CAS No: 301665-60-1). Due to the limited availability of

direct experimental spectra for this specific compound in publicly accessible databases, this

document presents a detailed, predicted spectroscopic profile based on the analysis of

structurally related analogs. The information herein is intended to serve as a valuable reference

for the characterization and quality control of 1-Benzyl-4-bromopiperidine in a research and

development setting.

Chemical Structure and Properties
IUPAC Name: 1-benzyl-4-bromopiperidine

Molecular Formula: C₁₂H₁₆BrN

Molecular Weight: 254.17 g/mol [1]

CAS Number: 301665-60-1[1]

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 1-Benzyl-4-bromopiperidine. These predictions
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are derived from the known spectral data of analogous compounds, including 1-benzyl-4-

chloropiperidine, 1-benzyl-4-hydroxypiperidine, and other related piperidine derivatives.

¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 1-Benzyl-4-bromopiperidine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.20 - 7.40 m 5H
Aromatic protons

(C₆H₅)

~ 4.20 - 4.40 m 1H H-4 (CH-Br)

~ 3.50 s 2H Benzyl protons (CH₂)

~ 2.80 - 3.00 m 2H
Piperidine protons (H-

2e, H-6e)

~ 2.10 - 2.30 m 2H
Piperidine protons (H-

2a, H-6a)

~ 1.90 - 2.10 m 4H
Piperidine protons (H-

3, H-5)

Predicted solvent: CDCl₃

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data for 1-Benzyl-4-bromopiperidine
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Chemical Shift (δ) ppm Assignment

~ 138 Quaternary aromatic carbon

~ 129 Aromatic carbons (CH)

~ 128 Aromatic carbons (CH)

~ 127 Aromatic carbons (CH)

~ 63 Benzyl carbon (CH₂)

~ 53 Piperidine carbons (C-2, C-6)

~ 50 Piperidine carbon (C-4)

~ 35 Piperidine carbons (C-3, C-5)

Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1-Benzyl-4-bromopiperidine

Wavenumber (cm⁻¹) Intensity Assignment

~ 3050 - 3080 Medium Aromatic C-H stretch

~ 2900 - 2950 Medium Aliphatic C-H stretch

~ 2800 - 2850 Medium Aliphatic C-H stretch

~ 1600, 1490, 1450 Medium
Aromatic C=C skeletal

vibrations

~ 1100 - 1150 Strong C-N stretch

~ 700 - 750 Strong
Monosubstituted benzene C-H

bend

~ 690 Strong
Monosubstituted benzene ring

bend

~ 500 - 600 Medium C-Br stretch
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 1-Benzyl-4-bromopiperidine

m/z Relative Intensity Assignment

253/255 High [M]⁺ isotopic pair for Br

174 Medium [M - Br]⁺

91 Very High [C₇H₇]⁺ (tropylium ion)

Predicted ionization method: Electron Ionization (EI)

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as 1-Benzyl-4-bromopiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1-Benzyl-4-bromopiperidine in

0.6-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker AVANCE

series).

¹H NMR Acquisition:

Acquire spectra at room temperature.

Use a standard pulse program for proton NMR.

Set a spectral width of approximately 16 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire spectra at room temperature.

Use a proton-decoupled pulse program.

Set a spectral width of approximately 220 ppm.

A longer acquisition time will be necessary compared to ¹H NMR.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C NMR

spectrum to the CDCl₃ peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr)

powder. Grind the mixture to a fine powder and press it into a transparent disk using a

hydraulic press.

Thin Film Method: Dissolve the sample in a volatile solvent (e.g., dichloromethane),

deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to

evaporate.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Place the sample in the spectrometer and record the spectrum.

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Data Processing: The software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum.
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Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as

an Electron Ionization (EI) source for a GC-MS system or an Electrospray Ionization (ESI)

source for an LC-MS system.

Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragment ions. The isotopic pattern for bromine (approximately 1:1 ratio for

⁷⁹Br and ⁸¹Br) should be a key diagnostic feature.

Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a chemical compound like 1-Benzyl-4-bromopiperidine.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-Benzyl-4-bromopiperidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343918#spectroscopic-data-nmr-ir-ms-of-1-benzyl-
4-bromopiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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